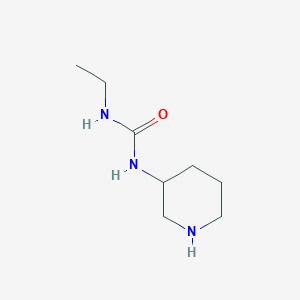
3-Ethyl-1-(piperidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-(piperidin-3-yl)urea is an organic compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(piperidin-3-yl)urea typically involves the reaction of piperidine derivatives with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme can be represented as follows:
[ \text{Piperidine derivative} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(piperidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The urea group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
3-Ethyl-1-(piperidin-3-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Ethyl-1-(piperidin-3-yl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(piperidin-3-yl)urea
- 3-Propyl-1-(piperidin-3-yl)urea
- 3-Butyl-1-(piperidin-3-yl)urea
Uniqueness
3-Ethyl-1-(piperidin-3-yl)urea is unique due to its specific ethyl substitution, which can influence its chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-ethyl-3-piperidin-3-ylurea |
InChI |
InChI=1S/C8H17N3O/c1-2-10-8(12)11-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H2,10,11,12) |
InChI Key |
LVRXBAMYWHSMJS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


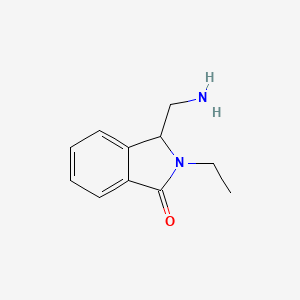
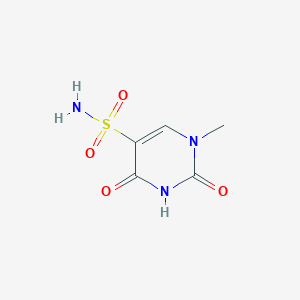

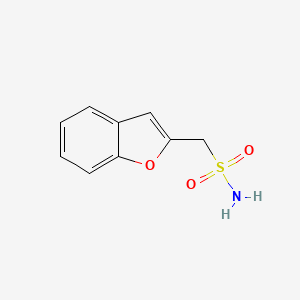
![2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B13199363.png)
![[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13199366.png)

![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)

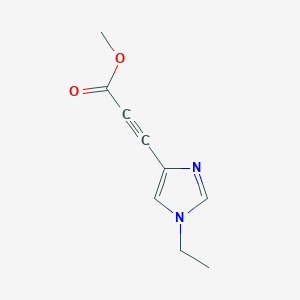
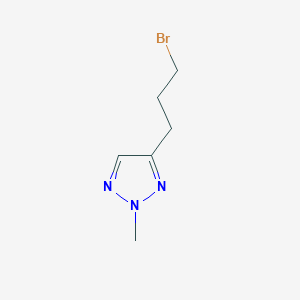
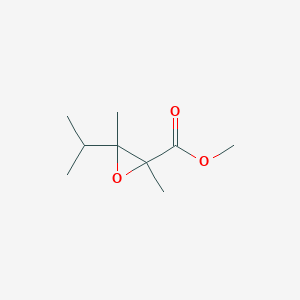
![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)
